1-(Azidomethyl)-4-(methoxymethyl)benzene
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Overview
Description
1-(Azidomethyl)-4-(methoxymethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and a methoxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-(methoxymethyl)benzene typically involves the reaction of 4-(methoxymethyl)benzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired azide compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, DMF, and appropriate halide substrates.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Various substituted benzene derivatives.
Reduction Reactions: 1-(Aminomethyl)-4-(methoxymethyl)benzene.
Cycloaddition Reactions: 1,2,3-Triazole derivatives.
Scientific Research Applications
1-(Azidomethyl)-4-(methoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-4-(methoxymethyl)benzene primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The methoxymethyl group can also influence the compound’s reactivity by providing steric and electronic effects.
Comparison with Similar Compounds
1-(Azidomethyl)benzene: Lacks the methoxymethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(Methoxymethyl)benzyl chloride: Precursor to 1-(Azidomethyl)-4-(methoxymethyl)benzene, used in its synthesis.
1-(Aminomethyl)-4-(methoxymethyl)benzene: Product of the reduction of this compound.
Uniqueness: this compound is unique due to the presence of both the azidomethyl and methoxymethyl groups
Properties
IUPAC Name |
1-(azidomethyl)-4-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-13-7-9-4-2-8(3-5-9)6-11-12-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVVFJIOQSLLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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